

Technical Support Center: EtG Hair Analysis and Cosmetic Treatments

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Compound of Interest

Compound Name: Ethyl-Beta-D-glucuronide-D5

Cat. No.: B1140217

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This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of cosmetic hair treatments on the quantification of ethyl glucuronide (EtG) in hair samples.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of cosmetic hair treatments on EtG concentrations in hair?

Cosmetic hair treatments, particularly those involving chemical processes, can significantly reduce the concentration of EtG in hair.^{[1][2]} This can lead to an underestimation of alcohol consumption or even produce false-negative results.^[1] The extent of the reduction depends on the type and harshness of the treatment.^{[1][3]}

Q2: How does hair bleaching affect EtG analysis?

Hair bleaching has a substantial impact, causing a significant decrease in EtG concentrations.^{[4][5]} Studies have reported a mean decrease of 73.5% to 82% in EtG levels after bleaching.^[4]^[5] The mechanism is believed to be a combination of chemical degradation of the EtG molecule by hydrogen peroxide and a "leaching out" effect from the damaged hair matrix.^{[4][6]} The process of bleaching with hydrogen peroxide removes melanin and opens up the hair's cuticle layer, making the inner cortex more exposed and susceptible to EtG loss.^[1]

Q3: Does permanent hair coloring or dyeing impact EtG levels?

Yes, permanent hair coloring can lead to a marked reduction in EtG concentrations. One in vivo study observed a reduction of $65\pm 24\%$ in patients with permanent coloration.^[5] Another study found that after permanent dyeing, the remaining EtG content was a median of only 18.1% of the initial concentration.^{[7][8]} Temporary coloring procedures like tinting and semi-permanent dyes also reduce EtG, but generally to a lesser extent than permanent, oxidative dyes.^{[7][8]} However, some studies have noted that basic coloring treatments without harsh chemicals may not cause significant changes.^[4]

Q4: What is the effect of a permanent wave (perming) on hair EtG?

Perming causes a very significant decrease in EtG concentrations. Research has shown a mean decrease of 95.7% after a perm treatment.^{[4][6]} This is primarily attributed to the chemical degradation of EtG by ammonium thioglycolate, a key component in perming solutions.^{[4][6]}

Q5: Can thermal hair straightening alter EtG results?

Thermal hair straightening with a flat iron can influence EtG content, but the results are variable. Studies have shown that the treatment can lead to either a decrease or an increase in measured EtG. One study found an average decrease of 24% in some samples, while others showed an average increase of 14.2%.^[9] A larger study reported an average decrease of 20% in about half the samples and an average increase of 15% in the other half.^[10] The decrease may be due to thermal destruction of EtG, while an increase could be explained by a better extraction of EtG from the heat-damaged hair matrix.^{[9][10]}

Q6: Are there any cosmetic products that can cause a false positive for EtG?

While most treatments cause a reduction, some hair care products, such as certain hair lotions or tonics containing EtG, can lead to external contamination and produce a false-positive result.^{[11][12]} It has been reported that prolonged exposure to alcohol-based perfumes may also increase EtG levels in hair.^[13] However, the use of ethanol-containing cosmetics like hair spray or gel does not typically cause an increase in hair EtG concentrations.^{[11][14]}

Troubleshooting Guide

Problem: An EtG hair test result is negative, but the subject is suspected of chronic excessive alcohol use and has cosmetically treated hair.

- Possible Cause: The cosmetic treatment (e.g., bleaching, perming) may have significantly reduced the EtG concentration to below the limit of detection (LOD) or the established cut-off, leading to a false-negative result.[\[1\]](#)[\[15\]](#)
- Recommended Action:
 - Document Hair Treatment: Always inquire about and document any cosmetic hair treatments the subject has undergone.[\[16\]](#)
 - Visual Inspection: Visually inspect the hair sample and note any signs of coloring or bleaching. The sample preparation extracts from bleached hair are often colorless.[\[17\]](#)
 - Analyze for FAEEs: It is recommended to analyze for both EtG and Fatty Acid Ethyl Esters (FAEEs). FAEEs are more resistant to chemical treatments than the water-soluble EtG, and their presence can help corroborate alcohol consumption when EtG results are unexpectedly low.[\[1\]](#)
 - Alternative Samples: If hair is heavily treated, consider testing alternative matrices like body hair or nails, which are less exposed to cosmetic treatments.[\[1\]](#)
 - Cautious Interpretation: Interpret results from cosmetically treated hair with extreme caution. The Society of Hair Testing (SoHT) recommends that a concentration < 7 pg/mg in treated hair does not contradict self-reported abstinence, but it cannot be considered definitive proof.[\[11\]](#)

Problem: EtG concentration is higher in a distal hair segment compared to the proximal segment in a subject who dyes their hair.

- Possible Cause: The subject may have recently treated the hair closer to the scalp (proximal section), causing a greater reduction in EtG in that segment. The older, distal hair may not have been subjected to the same recent treatment, thus retaining a higher concentration from a previous period of alcohol consumption.
- Recommended Action:
 - Detailed History: Obtain a detailed history of the subject's hair treatments, including dates and types of products used.

- Segmental Analysis: When performing segmental analysis, interpret the results for each segment in the context of the treatment history for that specific portion of the hair.
- Acknowledge Limitations: Acknowledge in the final report that repeated cosmetic treatments can create inconsistencies in EtG concentrations along the hair shaft.[5]

Quantitative Data on EtG Reduction

Cosmetic Treatment	Mean EtG Decrease (%)	Range of Decrease (%)	No. of Samples (n)	Reference(s)
Bleaching	73.5%	-	23	[4]
82% ($\pm 11\%$)	-	5	[5]	
Permanent Coloring/Dyeing	65% ($\pm 24\%$)	-	5	[5]
Median remaining content: 18.1%	0.0% - 50.9%	12	[7]	
Permanent Wave (Perming)	95.7%	-	23	[4]
Thermal Straightening (at 200°C)	24% (Decrease)	0.8% - 70.3%	11	[9]
14.2% (Increase)	7.5% - 29.5%	5	[9]	
20% (Decrease)	0.7% - 79.3%	20	[10]	
15% (Increase)	2.0% - 50.9%	21	[10]	
Henna (Non-oxidative)	Median remaining content: 38.3%	0.0% - 83.0%	12	[7]
Tinting	Median remaining content: 70.4%	29.0% - 90.8%	12	[7]
Semi-Permanent Dyeing	Median remaining content: 41.9%	0.0% - 77.4%	12	[7]

Note: "Median remaining content" indicates the percentage of the original EtG concentration that was left after treatment.

Experimental Protocols

Protocol 1: In Vitro Treatment and Sample Preparation

This protocol is based on methodologies described for testing the effects of various cosmetic treatments.[\[4\]](#)[\[9\]](#)[\[10\]](#)

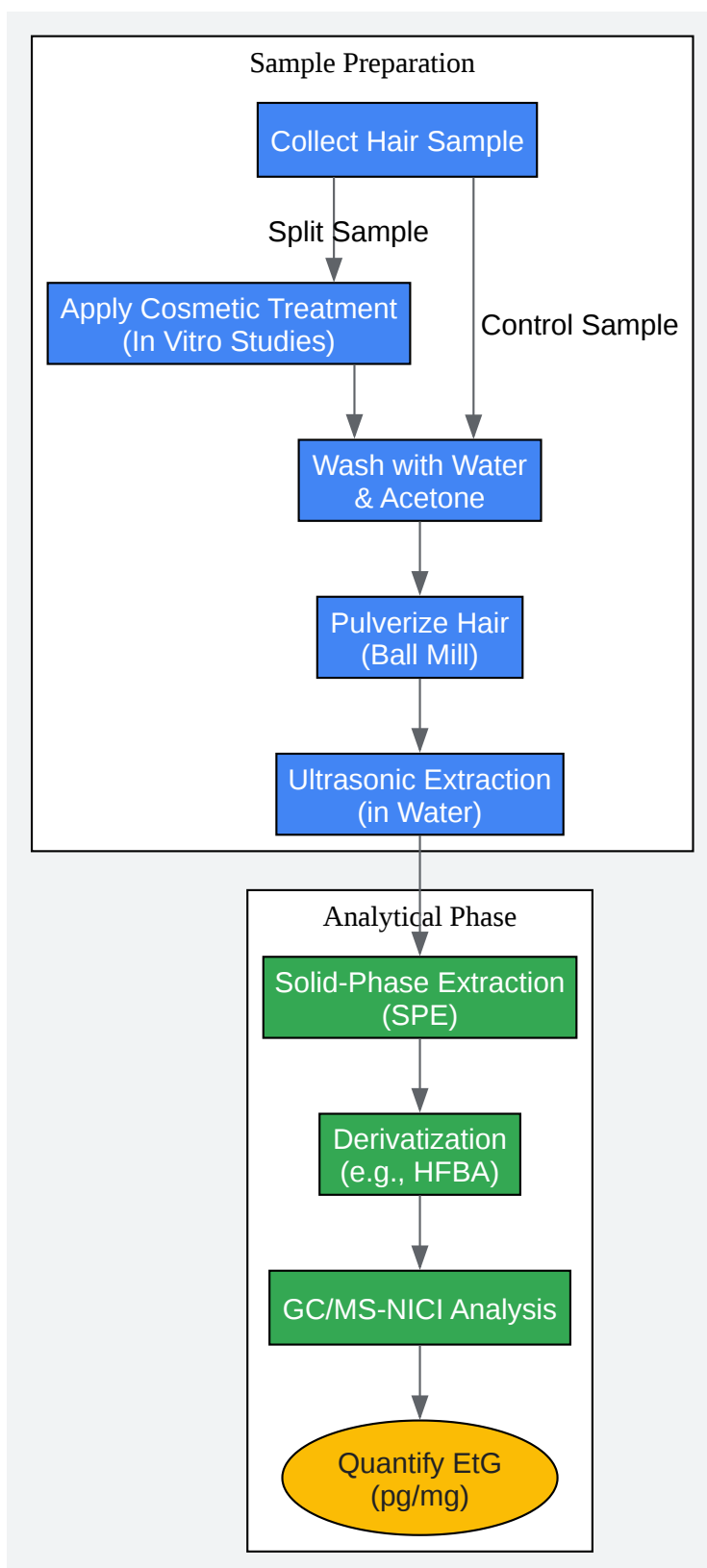
- Sample Collection: Collect hair samples positive for EtG.
- Sample Division: Split each hair sample into two strands: one "untreated" control and one "treated."
- Cosmetic Treatment Application:
 - For Chemical Treatments (Dye, Bleach, Perm): Apply the commercial cosmetic product to the "treated" strand according to the manufacturer's instructions.[\[4\]](#)
 - For Thermal Straightening: Treat the "treated" strand with a hair straightener at a controlled temperature (e.g., 200°C) for a specific duration (e.g., 60 seconds).[\[9\]](#)[\[10\]](#)
- Washing/Cleaning: Wash both the treated and untreated hair strands with water and acetone to remove external contaminants.[\[9\]](#)
- Pulverization: Dry the hair samples and pulverize them using a ball mill to increase the surface area for extraction.[\[4\]](#)[\[18\]](#)
- Extraction:
 - Place the pulverized hair in a suitable solvent (e.g., distilled water).[\[19\]](#)
 - Incubate the sample in an ultrasonic bath for an extended period (e.g., 2 hours or overnight) to extract EtG from the hair matrix.[\[4\]](#)[\[9\]](#)
- Purification: Perform a solid-phase extraction (SPE) using appropriate columns (e.g., OASIS MAX) to clean up the sample extract.[\[4\]](#)[\[9\]](#)

Protocol 2: EtG Determination by GC/MS-NICI

This is a common analytical method for the quantification of EtG in hair extracts.[\[4\]](#)[\[9\]](#)[\[10\]](#)

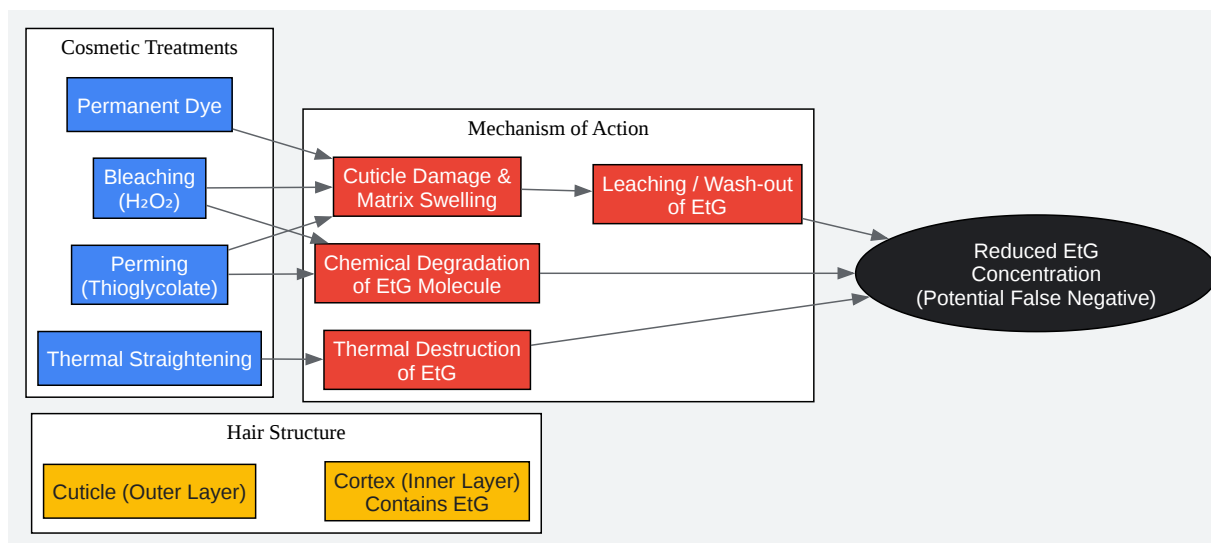
- Derivatization: Evaporate the purified extract to dryness and add a derivatizing agent (e.g., heptafluorobutyric anhydride, HFBA) to make the EtG molecule suitable for gas chromatography.[\[4\]](#)[\[9\]](#)
- GC/MS Analysis: Inject the derivatized sample into a Gas Chromatography-Mass Spectrometry (GC/MS) system.
 - Ionization Mode: Use Negative Ion Chemical Ionization (NICI) for high sensitivity.[\[4\]](#)[\[9\]](#)
 - Internal Standard: Use a deuterated internal standard (e.g., EtG-D5) for accurate quantification.[\[9\]](#)
- Quantification: Monitor the characteristic precursor ions for EtG and the internal standard to determine the concentration of EtG in the sample, typically expressed in picograms per milligram (pg/mg) of hair.[\[9\]](#)

Visualizations



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Caption: Workflow for EtG hair analysis, including sample preparation and analytical phases.



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Caption: Impact of cosmetic treatments on hair structure leading to EtG reduction.

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